molecular formula C8H11N3O3 B1368056 4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid CAS No. 1006470-52-5

4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid

Cat. No.: B1368056
CAS No.: 1006470-52-5
M. Wt: 197.19 g/mol
InChI Key: NFNRLQULWIMBHD-UHFFFAOYSA-N
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Description

4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid (CAS 1006470-52-5) is a high-purity chemical compound supplied for research and development applications. This molecule features a pyrazole ring linked to a succinamic acid backbone, with a molecular formula of C8H11N3O3 and a molecular weight of 197.19 g/mol [ citation:1 ][ citation:3 ]. The compound is typically provided with a minimum purity of 95% and should be stored long-term in a cool, dry place to maintain stability [ citation:3 ]. As a building block in medicinal chemistry, this compound serves as a key synthetic intermediate. Its structure, incorporating both a hydrogen-bond donor/acceptor amide group and a carboxylic acid functionality, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of pharmacologically active agents. Researchers utilize this compound in the exploration of new therapeutic candidates. Handling and Use: This product is intended for research and development use only by technically qualified individuals. It is explicitly not intended for diagnostic or therapeutic uses in humans or animals, nor for use in foods, cosmetics, or drugs [ citation:3 ][ citation:2 ]. It is not classified as hazardous material for transport [ citation:3 ].

Properties

IUPAC Name

4-[(1-methylpyrazol-4-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-11-5-6(4-9-11)10-7(12)2-3-8(13)14/h4-5H,2-3H2,1H3,(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNRLQULWIMBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101207828
Record name 4-[(1-Methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101207828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006470-52-5
Record name 4-[(1-Methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006470-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(1-Methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101207828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-4-amine with a suitable acylating agent to introduce the oxobutanoic acid moiety. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for large-scale production, with considerations for cost-effectiveness and environmental impact. Catalysts and automated systems may be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. It is studied for its ability to modulate biological pathways through interactions with specific enzymes and receptors. Preliminary studies suggest that it may act as a positive allosteric modulator for certain muscarinic receptors, which are implicated in various neurological disorders such as schizophrenia and Alzheimer's disease .

Research indicates that derivatives of pyrazole compounds, including 4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid, exhibit diverse biological activities such as anti-inflammatory and anti-cancer properties. The compound's mechanism of action involves binding to target proteins, potentially altering their activity and influencing cellular responses .

Synthesis and Optimization

The synthesis of this compound typically involves several organic reactions, which can be optimized for larger-scale production. Techniques such as continuous flow reactors are employed to enhance reaction efficiency and product consistency. Understanding the synthesis pathways is crucial for developing analogs with improved efficacy and safety profiles.

Case Study 1: Allosteric Modulation

A study focusing on the structure–activity relationship of pyrazole derivatives demonstrated that compounds similar to this compound can significantly enhance the binding affinity of acetylcholine at muscarinic receptors, indicating their potential as therapeutic agents in treating cognitive disorders .

Case Study 2: Anti-Cancer Activity

Another investigation explored the anti-cancer potential of pyrazole derivatives, highlighting their ability to inhibit tumor growth in vitro. The study suggested that these compounds could serve as lead candidates for developing new anti-cancer therapies targeting specific signaling pathways involved in tumorigenesis .

Mechanism of Action

The mechanism of action of 4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Compound A: 4-{[(1-Methyl-1H-pyrazol-4-yl)methyl][2-(Pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic Acid (Ref: 10-F370904)

  • Structural Differences :
    • Additional substituents: A pyrrolidine sulfonyl group is attached to the ethylamine linker.
    • Increased molecular complexity compared to the target compound.

Compound B: 4-(Methyl((1-Methyl-1H-pyrazol-5-yl)methyl)amino)-4-oxobut-2-enoic Acid (CAS 1006334-17-3)

  • Structural Differences: Pyrazole ring substitution at the 5-position (vs. 4-position in the target compound). Unsaturation: A double bond in the butenoic acid chain (C2–C3), enhancing rigidity and altering electronic properties.
  • Physical Properties :
    • Molecular formula: C₁₀H₁₃N₃O₃.
    • Molecular weight: 223.23 g/mol.
    • Purity: Available at 97–99% (suppliers: Chemlyte Solutions, Amadis Chemical Co.) .
  • Applications : Suitable for R&D and commercial use, with applications in catalysis or as a synthetic intermediate.

Compound C: N-[(4-Fluorophenyl)methyl]prop-2-enamide (Ref: 10-F675604)

  • Structural Differences: Replaces the pyrazole moiety with a 4-fluorobenzyl group. Shorter carbon chain (prop-2-enamide vs. butanoic acid).

Data Tables for Comparative Analysis

Table 1: Key Properties of Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) Substitution Position Key Functional Groups Commercial Availability
Target Compound C₈H₁₀N₃O₃* ~196.18 (estimated) Pyrazole-4 Amide, carboxylic acid Not specified
Compound A (10-F370904) C₁₅H₂₂N₄O₅S 370.43 Pyrazole-4 Sulfonamide, carboxylic acid Discontinued
Compound B (1006334-17-3) C₁₀H₁₃N₃O₃ 223.23 Pyrazole-5 α,β-unsaturated acid Available (China)
Compound C (10-F675604) C₁₀H₁₀FNO 179.20 N/A Fluorobenzyl, enamide Available

*Estimated based on structural similarity.

Table 2: Supplier Details for Available Analogues

Compound Supplier Purity Minimum Order Application Scope
Compound B Chemlyte Solutions 99.0% 100 g R&D, commercial
Compound B Amadis Chemical Co. 97.0% 10 metric tons Bulk synthesis
Compound C CymitQuimica Not specified Request info Medicinal chemistry

Research Findings and Trends

  • Structural Impact on Reactivity : The position of pyrazole substitution (4 vs. 5) influences electronic effects and steric hindrance, affecting binding affinity in biological targets .
  • Role of Unsaturation : Compound B’s α,β-unsaturated acid may facilitate Michael addition reactions, a feature absent in the saturated target compound .
  • Commercial Viability : Discontinuation of Compound A highlights market-driven prioritization of simpler or more stable derivatives .

Biological Activity

4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C7H10N2O3\text{C}_7\text{H}_10\text{N}_2\text{O}_3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may play a role in its anti-inflammatory and analgesic properties.
  • Receptor Binding : Molecular docking studies suggest that it can bind effectively to specific receptors, influencing signaling pathways related to pain and inflammation .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as the NF-kB pathway .

Antioxidant Properties

The compound also displays antioxidant activity, which contributes to its protective effects against oxidative stress. This property is crucial for preventing cellular damage in various diseases, including neurodegenerative disorders .

Antimicrobial Effects

Preliminary studies have suggested that this compound possesses antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell walls, although further research is needed to elucidate the exact pathways involved .

Study on Anti-inflammatory Effects

In a controlled study involving animal models, administration of this compound significantly reduced inflammation markers compared to control groups. The study highlighted its potential as a therapeutic agent for conditions like arthritis and other inflammatory diseases .

Antioxidant Activity Assessment

Another study evaluated the antioxidant capacity of this compound using various assays (e.g., DPPH radical scavenging). Results indicated a dose-dependent increase in antioxidant activity, supporting its potential use in formulations aimed at reducing oxidative damage .

Research Findings Summary

Activity Mechanism Study Reference
Anti-inflammatoryInhibition of NF-kB pathway
AntioxidantScavenging free radicals
AntimicrobialDisruption of bacterial cell walls

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid, and how is its purity and structure validated?

  • Methodology : The compound is synthesized via coupling reactions between 1-methyl-1H-pyrazol-4-amine and succinic anhydride derivatives. A general procedure involves refluxing reactants in anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) under nitrogen, followed by purification using flash chromatography. Structural confirmation is achieved through 1H^1H NMR and 13C^{13}C NMR spectroscopy to verify the pyrazole ring environment and the oxobutanoic acid backbone. Purity (>95%) is confirmed via HPLC analysis .

Q. What biological activities have been reported for derivatives of 4-oxobutanoic acid containing pyrazole moieties?

  • Methodology : Pyrazole-4-oxobutanoic acid derivatives are evaluated for antimicrobial and anticancer activities using in vitro assays. For example:

  • Antimicrobial : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC50_{50} values. Substituents on the pyrazole ring (e.g., halogens, methyl groups) are modified to enhance activity .

Q. How does the electronic nature of the 1-methyl-1H-pyrazol-4-yl group influence the compound’s reactivity?

  • Methodology : Computational studies (e.g., DFT calculations) assess electron density distribution on the pyrazole ring. The methyl group at position 1 stabilizes the ring via steric and inductive effects, reducing electrophilic substitution reactivity. Comparative experiments with unsubstituted pyrazole analogs show differences in reaction rates and byproduct formation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological efficacy of 4-oxobutanoic acid derivatives?

  • Methodology :

  • Substituent Variation : Introduce electron-withdrawing (e.g., -Cl, -NO2_2) or electron-donating groups (e.g., -OCH3_3) on the pyrazole ring to modulate lipophilicity and target binding .
  • Backbone Modification : Replace the oxobutanoic acid with shorter (e.g., oxopropanoic) or longer (e.g., oxopentanoic) chains to assess steric effects.
  • Data Analysis : Use multivariate regression to correlate substituent properties (Hammett constants, logP) with bioactivity .

Q. What computational strategies can predict the compound’s reactivity and guide synthetic optimization?

  • Methodology :

  • Reaction Path Search : Quantum chemical calculations (e.g., Gaussian, ORCA) identify transition states and intermediates for key steps like amide bond formation .
  • Machine Learning : Train models on existing reaction data (e.g., solvent effects, catalysts) to predict optimal conditions (temperature, solvent) for yield improvement .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodology :

  • Assay Standardization : Compare protocols (e.g., cell line passage number, incubation time) to identify variability sources.
  • Metabolite Profiling : Use LC-MS to detect degradation products or active metabolites that may explain divergent results .
  • Dose-Response Validation : Replicate experiments with controlled compound purity (HPLC >98%) and standardized cell viability assays .

Q. What methodologies are effective for synthesizing metal complexes of this compound?

  • Methodology : React the compound with metal salts (e.g., CuCl2_2, Zn(OAc)2_2) in ethanol/water mixtures. Characterize complexes via:

  • Single-Crystal XRD : Confirm coordination geometry (e.g., octahedral for Cu2+^{2+}).
  • UV-Vis Spectroscopy : Analyze d-d transitions to infer metal-ligand interactions .

Q. How can design of experiments (DoE) optimize reaction conditions for scaled synthesis?

  • Methodology : Apply fractional factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example:

  • Central Composite Design : Model interactions between temperature (60–100°C) and solvent polarity (THF vs. DMF) to maximize yield .
  • Response Surface Analysis : Identify optimal conditions for minimal byproduct formation .

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